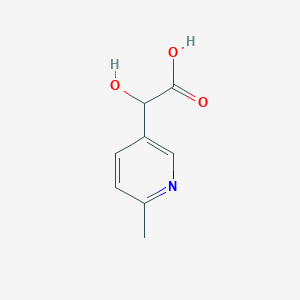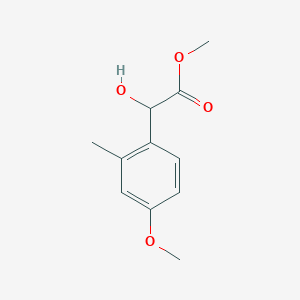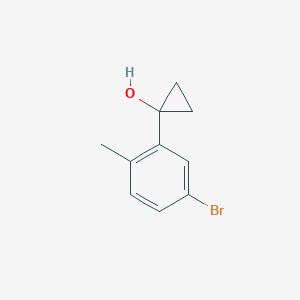
3-Ethynylazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynylazepane-1-carboxamide is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It belongs to the class of cyclic amides and is characterized by the presence of an ethynyl group attached to the azepane ring
Méthodes De Préparation
The synthesis of 3-Ethynylazepane-1-carboxamide typically involves the reaction of azepane derivatives with ethynylating agents under controlled conditions. One common synthetic route includes the use of ethynyl bromide and azepane-1-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
3-Ethynylazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The ethynyl group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Ethynylazepane-1-carboxamide has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethynylazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their function .
Comparaison Avec Des Composés Similaires
3-Ethynylazepane-1-carboxamide can be compared with other similar compounds, such as:
Azepane-1-carboxamide: Lacks the ethynyl group, resulting in different chemical and biological properties.
3-Ethynylpiperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring, leading to variations in reactivity and applications.
3-Ethynylhexahydroazepine-1-carboxamide:
The uniqueness of this compound lies in its specific ring structure and the presence of the ethynyl group, which confer distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-ethynylazepane-1-carboxamide |
InChI |
InChI=1S/C9H14N2O/c1-2-8-5-3-4-6-11(7-8)9(10)12/h1,8H,3-7H2,(H2,10,12) |
Clé InChI |
UUPXSICKCXUVOJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCCCN(C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)




![4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)


![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)

![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)
